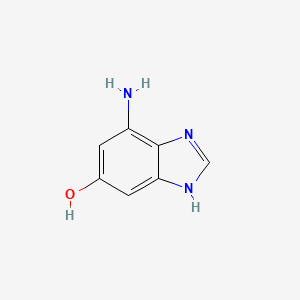
5-Benzimidazolol,7-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzimidazolol,7-amino- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole itself consists of a benzene ring fused to an imidazole ring. The compound 5-Benzimidazolol,7-amino- is characterized by the presence of an amino group at the 7th position and a hydroxyl group at the 5th position on the benzimidazole ring. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzimidazolol,7-amino- can be achieved through various methods. One common approach involves the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 1,2-phenylenediamine with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like polyphosphoric acid can yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multi-step processes that ensure high yields and purity. One-pot synthesis methods have been developed to streamline the production process. For example, the use of HBTU-promoted methodologies allows for the efficient conversion of carboxylic acids into benzimidazole derivatives in a single step .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzimidazolol,7-amino- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzimidazole derivatives, while substitution reactions can produce various substituted benzimidazoles .
Applications De Recherche Scientifique
5-Benzimidazolol,7-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antiviral activities, making it useful in the development of new drugs.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Industry: It is used in the production of corrosion inhibitors and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 5-Benzimidazolol,7-amino- involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it effective as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzimidazole: Similar in structure but lacks the hydroxyl group at the 5th position.
5-Nitrobenzimidazole: Contains a nitro group instead of an amino group at the 7th position.
6-Cyanobenzimidazole: Features a cyano group at the 6th position .
Uniqueness
5-Benzimidazolol,7-amino- is unique due to the presence of both an amino group at the 7th position and a hydroxyl group at the 5th position. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity, setting it apart from other benzimidazole derivatives .
Propriétés
Numéro CAS |
100868-27-7 |
|---|---|
Formule moléculaire |
C7H7N3O |
Poids moléculaire |
149.153 |
Nom IUPAC |
7-amino-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C7H7N3O/c8-5-1-4(11)2-6-7(5)10-3-9-6/h1-3,11H,8H2,(H,9,10) |
Clé InChI |
WPIVJWHQABZNRA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1N)N=CN2)O |
Synonymes |
5-Benzimidazolol,7-amino-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















